The primary research focus for 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide, also identified by the codes BDBM50314073 and CHEMBL1088751, lies in its potential to inhibit p38 mitogen-activated protein kinase (p38α MAPK). This enzyme plays a crucial role in inflammatory responses and cellular stress signaling pathways .
Studies have shown that BDBM50314073 demonstrates binding affinity to p38α MAPK. Reported inhibition constants (Ki) are in the nanomolar range (2.90 nM and 5.80 nM) . Further research is needed to fully understand the mechanism of this inhibition and its potential therapeutic applications in inflammatory diseases.
PH-797804 is a small molecule compound identified as a potent and selective inhibitor of p38 mitogen-activated protein kinases (MAPK), specifically targeting p38α and p38β isoforms. Its chemical structure is defined by the IUPAC name 3-{3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1,2-dihydropyridin-1-yl}-N,4-dimethylbenzamide, with a molecular formula of C22H19BrF2N2O3 and a CAS number of 586379-66-0. PH-797804 has been primarily investigated for its potential therapeutic applications in treating inflammatory diseases, including osteoarthritis and rheumatoid arthritis .
There is no current information available on the mechanism of action of this compound. The presence of the pyridinone core and the various substituent groups suggests potential for biological activity, but its specific target or mode of action requires further investigation.
PH-797804 exhibits significant anti-inflammatory properties by inhibiting p38 MAPK activity. This inhibition disrupts downstream signaling pathways involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In preclinical studies, PH-797804 demonstrated efficacy in various models of chronic inflammation, significantly alleviating symptoms associated with conditions like rheumatoid arthritis and osteoarthritis .
The synthesis methods for PH-797804 have been detailed in several studies, emphasizing a multi-step process that includes:
PH-797804 is under investigation for its therapeutic potential in treating various inflammatory diseases, particularly:
Interaction studies have shown that PH-797804 selectively binds to p38 MAPK with a low nanomolar IC50 value, indicating high potency. Its selectivity profile has been characterized through various assays that measure its binding affinity against other kinases, demonstrating minimal off-target effects. This selectivity is crucial for reducing potential side effects associated with non-specific kinase inhibitors .
PH-797804 belongs to a class of compounds known as p38 MAPK inhibitors. Similar compounds include:
Compound | Chemical Structure | Selectivity | Clinical Status |
---|---|---|---|
PH-797804 | N/A | High | Phase II Clinical Trials |
VX-702 | N/A | Moderate | Completed Clinical Trials |
SB 203580 | N/A | Low | Research Use |
BIRB 796 | N/A | Moderate | Research Use |
PH-797804's uniqueness lies in its high selectivity for p38α/β isoforms compared to other compounds in this class, which often exhibit broader kinase inhibition profiles . This selectivity potentially translates into improved therapeutic outcomes with fewer side effects.